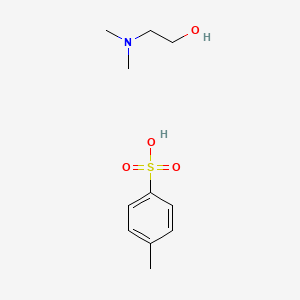
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate (salt) is a chemical compound that combines the properties of ethanol, dimethylamino, and 4-methylbenzenesulfonate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
化学反応の分析
Types of Reactions
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation Reactions: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amines or ethers.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines and alcohols.
科学的研究の応用
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the sulfonate group can participate in ionic interactions, enhancing the compound’s binding affinity to specific targets .
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
- 2-Azidoethyl 4-methylbenzenesulfonate
- Pyridinium p-toluenesulfonate
Uniqueness
Ethanol, 2-(dimethylamino)-, 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
63150-14-1 |
|---|---|
分子式 |
C7H8O3S.C4H11NO C11H19NO4S |
分子量 |
261.34 g/mol |
IUPAC名 |
2-(dimethylamino)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-4-6/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
InChIキー |
QLNIJTOWLWFWHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)
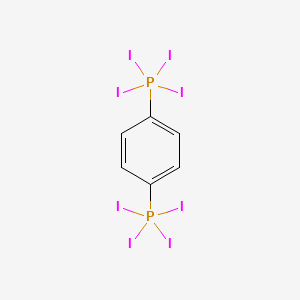
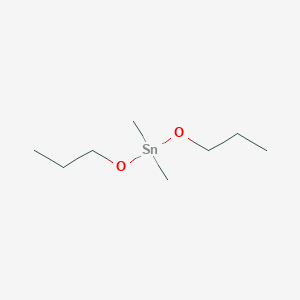

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
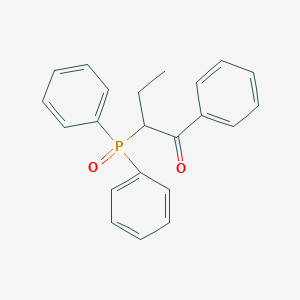
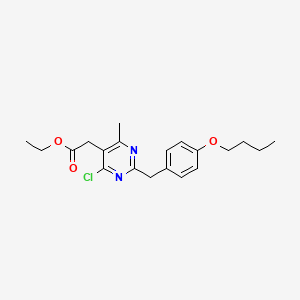
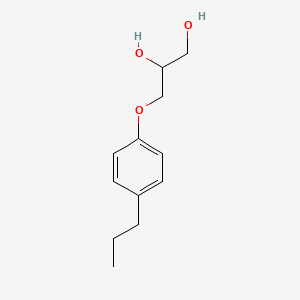
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)

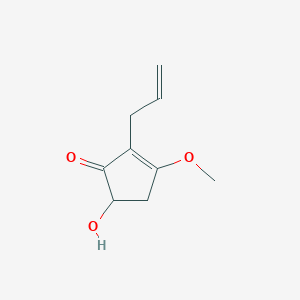
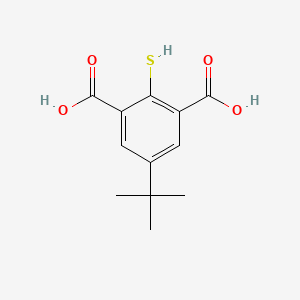
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
